molecular formula C7H15BF3K B13147906 Potassiumtrifluoro(heptyl)borate

Potassiumtrifluoro(heptyl)borate

Cat. No.: B13147906
M. Wt: 206.10 g/mol
InChI Key: YJOZQQJGPHKTAK-UHFFFAOYSA-N
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Description

Potassium trifluoro(heptyl)borate is a member of the organotrifluoroborate family, characterized by a heptyl alkyl chain attached to a trifluoroborate anion (BF₃⁻) paired with a potassium counterion. These compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability, solubility in polar solvents, and compatibility with diverse reaction conditions .

Properties

Molecular Formula

C7H15BF3K

Molecular Weight

206.10 g/mol

IUPAC Name

potassium;trifluoro(heptyl)boranuide

InChI

InChI=1S/C7H15BF3.K/c1-2-3-4-5-6-7-8(9,10)11;/h2-7H2,1H3;/q-1;+1

InChI Key

YJOZQQJGPHKTAK-UHFFFAOYSA-N

Canonical SMILES

[B-](CCCCCCC)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassiumtrifluoro(heptyl)borate can be synthesized through the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. This involves the reaction of heptyl bromide or heptyl iodide with potassium trifluoroborate in the presence of a strong base such as potassium hexamethyldisilazide (KHMDS) . The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassiumtrifluoro(heptyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and strong bases like KHMDS are used.

    Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted borates, coupled organic molecules, and oxidized or reduced boron compounds.

Scientific Research Applications

Potassiumtrifluoro(heptyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassiumtrifluoro(heptyl)borate involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it an effective participant in nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Potassium Trifluoroborate Derivatives

Compound Name Substituent Type Melting Point (°C) Solubility Key Application
Potassium Methyltrifluoroborate C₁ alkyl N/A Polar solvents Cross-coupling reactions
Potassium (3-butenyl)trifluoroborate C₄ alkenyl >300 (dec.) THF, DCM Stereoselective synthesis
Potassium ((Diphenylphosphino)ethynyl)trifluoroborate Aryl-ethynyl 80–82 (dec.) Acetonitrile Catalysis
Potassium Trifluoro(4-hydroxyphenyl)borate Functionalized aryl N/A Water/EtOH Bioconjugation

Research Findings and Implications

  • Synthetic Optimization : Continuous Soxhlet extraction improves yields of low-solubility alkoxymethyl derivatives .
  • Environmental Impact : Borate compounds like potassium trifluoroborates are less toxic than traditional boron reagents (e.g., zinc borate), aligning with green chemistry goals .
  • Future Directions : Development of heptyl and longer alkyl analogs could advance material science applications, such as hydrophobic coatings or polymer additives.

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